molecular formula C14H14N2O2 B5112115 2-PHENYL-5,6,7,8-TETRAHYDROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE) CAS No. 88820-02-4

2-PHENYL-5,6,7,8-TETRAHYDROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)

Cat. No.: B5112115
CAS No.: 88820-02-4
M. Wt: 242.27 g/mol
InChI Key: FPGHZUBLJMWJOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-phenyl-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) involves introducing substituents on the phenyl moiety of 2-phenyl-5,6,7,8-tetrahydroquinoxaline. This process typically includes the addition of polar and aliphatic substituents to various positions on the phenyl ring . The reaction conditions often involve electrical field stimulation (EFS) and the use of specific reagents to achieve the desired substitutions .

Chemical Reactions Analysis

2-Phenyl-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) undergoes various chemical reactions, including:

Common reagents used in these reactions include polar and aliphatic substituents, and the major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Phenyl-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenyl-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) involves its interaction with specific molecular targets and pathways. It acts as a P2X1-purinoceptor antagonist, inhibiting the contractions mediated by neuronally released adenosine 5′-triphosphate (ATP) and noradrenaline . This inhibition is crucial for its potential application as a male contraceptive .

Comparison with Similar Compounds

2-Phenyl-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) can be compared with other quinoxaline derivatives, such as:

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An antitumor antibiotic.

    Atinoleutin: Another antitumor antibiotic.

    Levomycin: An antibiotic with a broad spectrum of activity.

    Carbadox: An antibiotic used in swine production.

The uniqueness of 2-phenyl-5,6,7,8-tetrahydroquinoxaline-1,4-dium-1,4-bis(olate) lies in its specific structure and its potential application as a nonhormonal male contraceptive .

Properties

IUPAC Name

4-oxido-3-phenyl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-15-10-14(11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)15/h1-3,6-7,10H,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGHZUBLJMWJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N(C(=C[N+]2=O)C3=CC=CC=C3)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367806
Record name Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl-, 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88820-02-4
Record name Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl-, 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-PHENYL-5,6,7,8-TETRAHYDROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)
Reactant of Route 2
2-PHENYL-5,6,7,8-TETRAHYDROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)
Reactant of Route 3
2-PHENYL-5,6,7,8-TETRAHYDROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)
Reactant of Route 4
2-PHENYL-5,6,7,8-TETRAHYDROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)
Reactant of Route 5
Reactant of Route 5
2-PHENYL-5,6,7,8-TETRAHYDROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)
Reactant of Route 6
Reactant of Route 6
2-PHENYL-5,6,7,8-TETRAHYDROQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)

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